2-Phenyltriazolo[4,5-f]quinoxalin-7-amine
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Overview
Description
2-Phenyltriazolo[4,5-f]quinoxalin-7-amine is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyltriazolo[4,5-f]quinoxalin-7-amine typically involves the condensation of o-phenylenediamine with various diketones, followed by cyclization with triazole derivatives . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The yields of these reactions can vary, but they are generally high, making the synthesis efficient and scalable .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyltriazolo[4,5-f]quinoxalin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoxalines and triazoloquinoxalines, which exhibit enhanced biological activities .
Scientific Research Applications
2-Phenyltriazolo[4,5-f]quinoxalin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its anticancer properties, it is being investigated as a potential chemotherapeutic agent.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Phenyltriazolo[4,5-f]quinoxalin-7-amine involves its interaction with various molecular targets, including enzymes and receptors. For instance, it acts as an inhibitor of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism . The compound binds to the active sites of these enzymes, inhibiting their activity and thus exerting its biological effects .
Comparison with Similar Compounds
2-Phenyltriazolo[4,5-f]quinoxalin-7-amine can be compared with other triazoloquinoxaline derivatives, such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Phenylisoxazole quinoxalin-2-amine: Exhibits significant α-amylase and α-glucosidase inhibitory activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-phenyltriazolo[4,5-f]quinoxalin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6/c15-12-8-16-13-10(17-12)6-7-11-14(13)19-20(18-11)9-4-2-1-3-5-9/h1-8H,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUKLPOUDNOXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC4=NC(=CN=C4C3=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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